molecular formula C7H13NO3 B13860262 2,2-Dimethyl-4-(methylamino)-4-oxobutanoic acid

2,2-Dimethyl-4-(methylamino)-4-oxobutanoic acid

Cat. No.: B13860262
M. Wt: 159.18 g/mol
InChI Key: NONUDWAEBOCYGR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(methylamino)-4-oxobutanoic acid is an organic compound with the molecular formula C7H13NO3. This compound is characterized by its unique structure, which includes a dimethyl group, a methylamino group, and a keto group attached to a butanoic acid backbone. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(methylamino)-4-oxobutanoic acid typically involves the reaction of 2,2-dimethyl-4-oxobutanoic acid with methylamine. The reaction is carried out under controlled conditions, usually in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(methylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-4-(methylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(methylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-4-(methylamino)butanoic acid: Similar in structure but lacks the keto group.

    2,2-Dimethyl-4-pentenoic acid: Similar backbone but with a different functional group arrangement.

Uniqueness

2,2-Dimethyl-4-(methylamino)-4-oxobutanoic acid is unique due to the presence of both a methylamino group and a keto group, which confer distinct chemical reactivity and potential applications. Its combination of functional groups makes it a valuable compound for various synthetic and research purposes.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2,2-dimethyl-4-(methylamino)-4-oxobutanoic acid

InChI

InChI=1S/C7H13NO3/c1-7(2,6(10)11)4-5(9)8-3/h4H2,1-3H3,(H,8,9)(H,10,11)

InChI Key

NONUDWAEBOCYGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)NC)C(=O)O

Origin of Product

United States

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